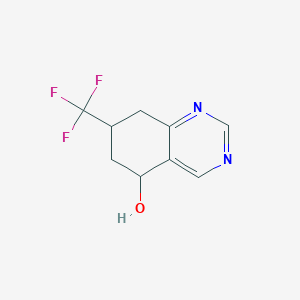

7-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-5-ol

Descripción

Propiedades

Fórmula molecular |

C9H9F3N2O |

|---|---|

Peso molecular |

218.18 g/mol |

Nombre IUPAC |

7-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-5-ol |

InChI |

InChI=1S/C9H9F3N2O/c10-9(11,12)5-1-7-6(8(15)2-5)3-13-4-14-7/h3-5,8,15H,1-2H2 |

Clave InChI |

NUQFAOLYAZFSFQ-UHFFFAOYSA-N |

SMILES canónico |

C1C(CC2=NC=NC=C2C1O)C(F)(F)F |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-5-ol typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a suitable precursor, such as a 2-aminobenzylamine derivative, with a trifluoromethyl ketone. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to promote cyclization, resulting in the formation of the desired quinazoline derivative.

Industrial Production Methods

Industrial production of 7-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-5-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for large-scale production.

Análisis De Reacciones Químicas

Types of Reactions

7-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-5-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of tetrahydroquinazoline derivatives.

Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and various organometallic reagents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol or THF as solvent.

Substitution: Sodium azide, potassium cyanide, organometallic reagents, DMF or THF as solvent.

Major Products

Oxidation: Quinazoline N-oxides.

Reduction: Tetrahydroquinazoline derivatives.

Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials with unique properties.

Biology: It has been investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Quinazoline derivatives, including this compound, are explored for their potential as therapeutic agents in the treatment of various diseases, such as cancer and infectious diseases.

Industry: The compound’s unique chemical properties make it useful in the development of advanced materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 7-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-5-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and proteins. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparación Con Compuestos Similares

Structural Analogues in Quinazoline Derivatives

The following compounds share structural similarities with the target molecule, differing primarily in substituents and saturation patterns:

Key Observations:

- Trifluoromethyl vs. Difluoromethyl : The -CF₃ group in the target compound offers stronger electron-withdrawing effects and greater metabolic stability than the -CHF₂ group in ’s analog.

- Substituent Position : The 7-position substitution (-CF₃) in the target compound contrasts with 2-position modifications (e.g., thiol in ), which may alter binding affinity in biological targets.

Pharmacological Potential (Inferred)

While direct pharmacological data for the target compound are absent, analogs provide insights:

- Antimicrobial Activity: Triazoloquinazolinones (e.g., 5f) exhibit moderate activity against bacterial strains, suggesting the target compound’s -CF₃ group could enhance potency .

- Metabolic Stability : The -CF₃ group typically improves resistance to oxidative metabolism compared to -CH₃ or -OCH₃ groups in analogs like 5g .

Actividad Biológica

7-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-5-ol is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the compound's biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound features a tetrahydroquinazoline core structure with a trifluoromethyl group at the 7-position. This unique arrangement contributes to its reactivity and biological properties. The molecular formula is with a molecular weight of approximately 250.24 g/mol .

Anticancer Properties

Research indicates that 7-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-5-ol exhibits notable anticancer activity by inhibiting key proteins involved in cancer cell proliferation. For instance, it has been shown to inhibit the KRAS protein, crucial for cell signaling pathways related to growth and survival. This inhibition can lead to a reduction in the proliferation of various cancer cell lines.

Key Findings:

- Mechanism of Action: The compound's ability to inhibit the KRAS protein suggests a mechanism that could disrupt cancer cell signaling pathways.

- Potential Applications: Its anticancer properties may provide therapeutic benefits in treating malignancies such as pancreatic and colorectal cancers.

Antimicrobial Activity

In addition to its anticancer effects, this compound may also possess antimicrobial properties. Similar compounds have demonstrated efficacy against various pathogens, including Gram-positive and Gram-negative bacteria .

Antimicrobial Efficacy Table:

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 7-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-5-ol | Staphylococcus aureus | 50 μg/mL |

| 7-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-5-ol | Escherichia coli | 100 μg/mL |

Case Studies

-

Study on Anticancer Activity:

A study published in a peer-reviewed journal reported that derivatives of tetrahydroquinazoline compounds showed significant inhibition of cancer cell lines. The study highlighted that the presence of trifluoromethyl groups enhances the biological activity against cancer cells compared to non-fluorinated analogs . -

Antimicrobial Screening:

Another research effort evaluated various quinazoline derivatives for their antimicrobial properties. The findings indicated that compounds similar to 7-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-5-ol exhibited moderate to good activity against common bacterial strains such as E. coli and S. aureus .

Synthesis Methods

The synthesis of 7-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-5-ol typically involves multi-step organic reactions. Common methods include:

- Refluxing with Trifluoroacetic Acid: This method allows for the introduction of the trifluoromethyl group effectively.

- Cyclization Reactions: These reactions are crucial for forming the tetrahydroquinazoline core.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.